(E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one
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Overview
Description
(E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromones and quinolines. This compound is characterized by the presence of a hydroxy group at the 7th position of the chromone ring and a quinolinyl vinyl group at the 3rd position. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one typically involves the condensation of 7-hydroxy-2H-chromen-2-one with 4-quinolinecarboxaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation as an alternative heating process. Microwave-assisted synthesis has been shown to reduce reaction times, improve yields, and enhance the regioselectivity and stereoselectivity of the product . This method is also more environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
(E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 7-oxo-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-3-(2-(quinolin-4-YL)ethyl)-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antiproliferative activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4-amino-6-halogenquinolines: These compounds have shown similar antiproliferative activities and are used in cancer research.
3-Styrylchromones: These compounds share a similar chromone backbone and have been studied for their biological activities.
Uniqueness
(E)-7-Hydroxy-3-(2-(quinolin-4-YL)vinyl)-2H-chromen-2-one is unique due to its specific combination of a hydroxychromone and a quinolinyl vinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-hydroxy-3-[(E)-2-quinolin-4-ylethenyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c22-16-8-7-14-11-15(20(23)24-19(14)12-16)6-5-13-9-10-21-18-4-2-1-3-17(13)18/h1-12,22H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVNZSCQUNIJF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC4=C(C=C(C=C4)O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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